Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
OOWADVRTMVEHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,4-difluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2,4-difluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate is an organic compound with a hydroxy group and a difluorophenyl moiety, represented by the molecular formula . It is used in medicinal chemistry and as an intermediate in organic synthesis.
Scientific Research Applications
- Chemistry Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate is used as an intermediate in synthesizing complex organic molecules, especially in developing pharmaceuticals.
- Biology Due to its structural similarity to biologically active molecules, the compound can be used in studies involving enzyme inhibition and receptor binding.
- Industry It can be used to produce specialty chemicals and materials with specific properties.
Antimicrobial Properties
Many difluorinated compounds have enhanced antimicrobial activity. Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate has potential in inhibiting the growth of various bacterial strains, making it a candidate for antimicrobial drug development.
Anti-inflammatory Effects
The hydroxypropanoate moiety has known anti-inflammatory properties. Studies suggest that Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, which may lead to modulation of enzyme or receptor activity, and is crucial for developing bioactive compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate and related compounds:
Biological Activity
Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group attached to a hydroxypropanoate backbone. Its chemical structure can be summarized as follows:
- Molecular Formula : CHFO
- Molecular Weight : 248.22 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, which may influence biochemical pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially modulating gene expression through various signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2020) | Investigated the antioxidant capacity using DPPH assay. | Demonstrated significant free radical scavenging activity. |
| Study B (2021) | Evaluated anti-inflammatory effects in macrophage models. | Showed reduction in TNF-α and IL-6 levels. |
| Study C (2022) | Assessed anticancer effects on breast cancer cell lines. | Induced apoptosis and inhibited cell proliferation. |
Future Directions
Given its promising biological activities, further studies are warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its targets.
- In Vivo Studies : Animal models to assess the efficacy and safety of the compound for potential therapeutic applications.
- Clinical Trials : Following preclinical success, clinical trials could validate its utility in treating specific diseases.
Q & A
Q. What are the standard synthesis protocols for Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate, and how are reaction conditions optimized?
The synthesis typically involves esterification of the corresponding hydroxypropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. Key steps include controlling temperature (60–80°C), inert atmosphere (N₂ or Ar) to prevent oxidation, and solvent selection (e.g., dichloromethane) to enhance yield . Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through solvent extraction and recrystallization.
Q. How can researchers monitor reaction progress and confirm product formation during synthesis?
TLC is used to track reaction completion by comparing Rf values of starting materials and products. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies key structural features:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.2–5.5 ppm (hydroxy group).
- ¹⁹F NMR : Signals for 2,4-difluorophenyl substituents (e.g., δ -110 to -120 ppm) . Gas chromatography-mass spectrometry (GC-MS) further verifies molecular weight and purity.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H, ¹³C, and ¹⁹F NMR are essential for mapping carbon-fluorine bonds and ester/hydroxy groups.
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity.
- IR spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and hydroxy O-H (~3450 cm⁻¹) stretches .
Q. What purification methods are effective for isolating high-purity this compound?
Solvent extraction (e.g., ethyl acetate/water) removes unreacted acids or alcohols. Recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity. Column chromatography (silica gel, gradient elution) is used for complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scale-up synthesis?
Design of Experiments (DOE) methodologies evaluate variables like temperature, catalyst concentration, and solvent ratios. Automated reactors enable precise control, while kinetic studies (via in-situ IR or NMR) identify rate-limiting steps. For example, increasing catalyst (e.g., H₂SO₄) concentration from 5% to 10% may reduce reaction time by 30% .
Q. How do halogen substituents (e.g., 2,4-difluoro vs. 2,4-dichloro) influence reactivity and biological activity?
Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to chlorine. Comparative studies using Hammett σ constants reveal electron-withdrawing effects of fluorine, altering reaction kinetics in nucleophilic substitutions. Bioactivity assays show 2,4-difluoro derivatives exhibit higher enzyme inhibition (e.g., CYP450) than chloro analogs due to stronger hydrogen-bonding interactions .
Q. What methodologies are used to evaluate the compound’s biological activity in drug discovery?
- Enzyme inhibition assays : Measure IC₅₀ values via fluorogenic substrates (e.g., cytochrome P450 isoforms).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cellular uptake studies : Radiolabeled analogs or fluorescence tagging track intracellular accumulation .
Q. How should researchers address contradictions in reported bioactivity data across similar compounds?
Discrepancies (e.g., variable antimicrobial potency in fluorinated vs. non-fluorinated analogs) may arise from differences in assay conditions (pH, solvent) or cellular permeability. Meta-analyses comparing logP values, solubility, and membrane transporter affinity can reconcile conflicting results. For example, trifluoromethyl groups in analogs enhance lipophilicity, improving activity in hydrophobic targets .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) models binding to enzymes (e.g., kinases) using crystal structures (PDB: 5VK). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Hydrolytic stability is tested in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis at pH >8). Light sensitivity is evaluated using ICH Q1B guidelines, with UV-vis spectroscopy detecting photodegradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
